molecular formula C7H8O2 B12393293 2-Methoxyphenol-3,4,5,6-d4,OD

2-Methoxyphenol-3,4,5,6-d4,OD

Cat. No.: B12393293
M. Wt: 129.17 g/mol
InChI Key: LHGVFZTZFXWLCP-MDXQMYCFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenol-3,4,5,6-d4,OD typically involves the deuteration of 2-methoxyphenol. This process can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound involves scaling up the catalytic or chemical exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenol-3,4,5,6-d4,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenol-3,4,5,6-d4,OD is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyphenol-3,4,5,6-d4,OD involves its interaction with molecular targets through its deuterated isotopes. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different environments. This isotopic labeling helps in understanding the molecular pathways and targets involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenol-3,4,5,6-d4,OD is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in research applications where isotopic labeling is essential .

Properties

Molecular Formula

C7H8O2

Molecular Weight

129.17 g/mol

IUPAC Name

1,2,3,4-tetradeuterio-5-deuteriooxy-6-methoxybenzene

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD

InChI Key

LHGVFZTZFXWLCP-MDXQMYCFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])OC)[2H])[2H]

Canonical SMILES

COC1=CC=CC=C1O

Origin of Product

United States

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